

An In-depth Technical Guide to Toonaciliatin M: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Toonaciliatin M is a naturally occurring diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from Toona ciliata, this compound has demonstrated noteworthy biological activities, including antifungal and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Toonaciliatin M**, detailed experimental protocols for its biological evaluation, and a discussion of its potential mechanism of action.

Physical and Chemical Properties

The structural elucidation of **Toonaciliatin M** was achieved through extensive spectroscopic analysis.[1] The key physical and chemical data are summarized in the tables below.

General Properties

Property	Value	Source
Molecular Formula	C20H32O	[1]
Molecular Weight	320.47 g/mol	[2]
Appearance	Powder	ChemFaces



Spectroscopic Data

The following tables detail the nuclear magnetic resonance (NMR) and other spectroscopic data for **Toonaciliatin M**, as reported in the primary literature.

¹H NMR Spectral Data (CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1α	1.45	m	
1β	1.65	m	
2α	1.55	m	
2β	1.85	m	
3α	1.35	m	
3β	1.75	m	
5	1.40	m	
6α	1.50	m	
6β	1.70	m	
7	5.40	br s	
9	1.95	m	
11α	1.60	m	
11β	1.80	m	
12α	1.50	m	
12β	1.70	m	
14α	1.25	m	
14β	1.35	m	
15	5.80	dd	17.5, 10.5
16a	4.95	d	17.5
16b	4.90	d	10.5
17	0.95	S	
18	0.85	S	
19	0.90	s	



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¹³C NMR Spectral Data (CDCl₃)

Position	δ (ppm)
1	39.5
2	19.5
3	42.0
4	33.0
5	55.0
6	22.0
7	124.0
8	135.0
9	52.5
10	37.0
11	18.0
12	35.5
13	45.0
14	38.0
15	148.0
16	110.0
17	21.0
18	33.5
19	21.5
20	14.5



Mass Spectrometry and Infrared Spectroscopy Data

Technique	Data
HRESIMS	m/z 321.2528 [M+H] ⁺ (calcd for C ₂₀ H ₃₃ O, 321.2531)
IR (KBr) ν _{max} cm ⁻¹	3440, 2925, 1640, 1460, 1380, 890

Biological Activities and Experimental Protocols

Toonaciliatin M has demonstrated both antifungal and anti-inflammatory properties.

Antifungal Activity

Toonaciliatin M exhibits moderate antifungal activity against the dermatophyte Trichophyton rubrum, with a reported Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[1]

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

- Fungal Strain:Trichophyton rubrum is cultured on Sabouraud Dextrose Agar (SDA) at 28°C for 7-10 days to allow for sufficient growth and sporulation.
- Inoculum Preparation: A suspension of fungal conidia is prepared by flooding the agar plate with sterile saline (0.9% NaCl) and gently scraping the surface with a sterile loop. The resulting suspension is transferred to a sterile tube, and the heavy particles are allowed to settle. The supernatant containing the conidia is collected and adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.
- Drug Dilution: Toonaciliatin M is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL. A drug-free well serves as a positive control for fungal growth, and a well with medium alone serves as a negative control.
- Incubation: The microtiter plate is incubated at 28-35°C for 4-7 days.



MIC Determination: The MIC is determined as the lowest concentration of Toonaciliatin M
that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive
control, as assessed visually or spectrophotometrically.

Anti-inflammatory Activity

Toonaciliatin M has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with a reported IC₅₀ value of 28.8 ± 2.7 μmol/L. This indicates its potential as an anti-inflammatory agent.

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Cells

- Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various
 concentrations of Toonaciliatin M. After a pre-incubation period of 1-2 hours, cells are
 stimulated with LPS (1 μg/mL) to induce an inflammatory response. A group of cells without
 LPS stimulation serves as a negative control, and a group with LPS alone serves as a
 positive control.
- Incubation: The plate is incubated for 24 hours.
- Nitrite Measurement (Griess Assay): Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.
 - \circ 50 μ L of the cell culture supernatant is mixed with 50 μ L of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
 - The mixture is incubated for 5-10 minutes at room temperature, protected from light.
 - \circ 50 μ L of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 5-10 minutes at room temperature.



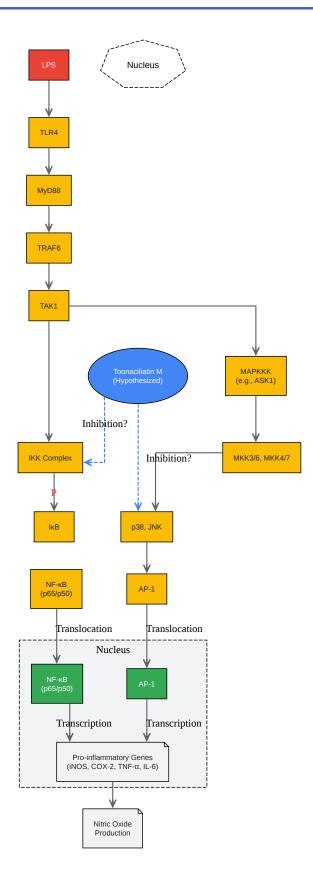
- The absorbance at 540 nm is measured using a microplate reader.
- Data Analysis: The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The IC₅₀ value is calculated as the concentration of **Toonaciliatin M** that inhibits nitric oxide production by 50% compared to the LPS-stimulated control.

Potential Signaling Pathways

While the precise molecular mechanisms underlying the anti-inflammatory activity of **Toonaciliatin M** have not been definitively elucidated, its inhibitory effect on nitric oxide production in LPS-stimulated macrophages suggests a potential interaction with key inflammatory signaling pathways. A closely related compound, Toonaciliatin K, has been shown to exert its anti-inflammatory effects by modulating the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Disclaimer: The following diagram illustrates a hypothetical mechanism of action for **Toonaciliatin M** based on the known activities of the related compound, Toonaciliatin K. Direct experimental evidence for the effect of **Toonaciliatin M** on these specific pathways is currently lacking and requires further investigation.





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Caption: Hypothetical anti-inflammatory signaling pathway possibly modulated by **Toonaciliatin M**.

Conclusion and Future Directions

Toonaciliatin M is a promising natural product with demonstrated antifungal and anti-inflammatory activities. This guide provides a summary of its known physical and chemical characteristics and detailed protocols for assessing its biological effects. While the precise mechanism of action for its anti-inflammatory properties remains to be fully elucidated, preliminary evidence from related compounds suggests the involvement of the NF-κB and MAPK signaling pathways. Future research should focus on confirming these molecular targets for **Toonaciliatin M** and further exploring its therapeutic potential in preclinical models of fungal infections and inflammatory diseases.

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